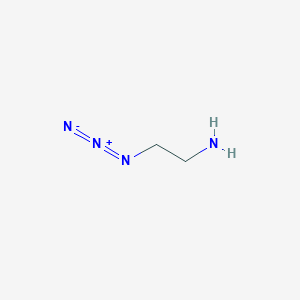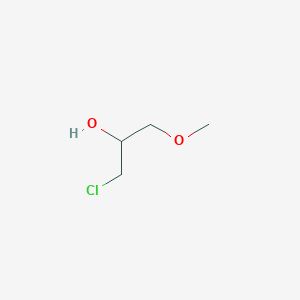
1-Chloro-3-methoxypropan-2-ol
Overview
Description
1-Chloro-3-methoxy-2-propanol is a clear faintly yellow oily liquid . It is used in the synthesis of O-Methylganciclovir, an analogue of Ganciclovir, and displays excellent antiviral activity when tested in vivo against herpes simplex virus type 1 infection in mice .
Molecular Structure Analysis
The molecular formula of 1-Chloro-3-methoxy-2-propanol is C4H9ClO2 . The molecular weight is 124.566 .Chemical Reactions Analysis
The hydrogen atom abstraction reaction from methylene site (C1) of 3CMP is slightly exothermic and exoergic with ∆H298 = -5.83 kcal/mol and ∆G298 = -6.78 kcal/mol .Physical And Chemical Properties Analysis
1-Chloro-3-methoxy-2-propanol has a boiling point of 171°C, a density of 1.161 g/cm3 , and a refractive index of 1.4463 . It is soluble in Chloroform and DMSO (sparingly), and slightly soluble in Methanol . It is a clear faintly yellow oily liquid .Scientific Research Applications
1-Chloro-3-methoxypropan-2-ol: A Comprehensive Analysis of Scientific Research Applications: 1-Chloro-3-methoxypropan-2-ol, also known as 1-chloro-3-methoxy-2-propanol, is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Organic Synthesis
1-Chloro-3-methoxypropan-2-ol is utilized in organic synthesis, particularly in the preparation of O-Methylganciclovir, an antiviral agent effective against herpes simplex virus type 1. Its role as an intermediate in synthesizing complex organic molecules underscores its importance in medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a crucial intermediate. For example, it has been used in the kinetic resolution of racemic intermediates during the synthesis of metoprolol, a selective β1-blocker drug . This highlights its significance in the development and production of pharmaceuticals.
Industrial Applications
The compound’s properties make it suitable for use as an organic solvent in various industrial applications. It’s involved in the synthesis of pesticides and additives for the textile industry, demonstrating its broad utility beyond laboratory research .
Analytical Standards
It is also available as a certified reference material for analytical standards, ensuring highly accurate and reliable data analysis in infectious disease research .
Thermophysical Properties
Researchers have evaluated its thermophysical properties, which are critical for pure compounds used in industrial processes. This data supports its application in dynamic data analysis and engineering .
Chemical Properties Analysis
Comprehensive quantum chemical studies have been conducted on 1-Chloro-3-methoxypropan-2-ol to understand its geometry and energetics, which are essential for further kinetic calculations in various chemical reactions .
Mechanism of Action
Target of Action
It has been used in the synthesis of o-methylganciclovir , an analogue of Ganciclovir, which is known to target viral DNA polymerases .
Mode of Action
As a precursor to o-methylganciclovir, it may contribute to the inhibition of viral dna polymerases .
Result of Action
Its derivative, o-methylganciclovir, displays excellent antiviral activity when tested in vivo against herpes simplex virus type 1 infection in mice .
Action Environment
It is generally recommended to store the compound in a cool, dry place .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
1-chloro-3-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLYKNXDLNPWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308186 | |
| Record name | 1-Chloro-3-methoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methoxypropan-2-ol | |
CAS RN |
4151-97-7 | |
| Record name | 1-Chloro-3-methoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-methoxypropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4151-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4151-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-methoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-chloro-3-methoxy-2-propanol used as an internal standard for analyzing 3-MCPD and 1,3-DCP?
A: 1-chloro-3-methoxy-2-propanol (CMP) is chemically similar to the analytes of interest, 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP). This similarity leads to comparable behavior during the extraction and analysis process, making it a suitable internal standard. [] Using an internal standard like CMP improves the accuracy and reliability of the analytical method by correcting for variations during sample preparation and analysis. []
Q2: What are the advantages of using the described method with 1-chloro-3-methoxy-2-propanol for analyzing 3-MCPD and 1,3-DCP in food contact materials?
A: The method utilizing 1-chloro-3-methoxy-2-propanol as an internal standard offers high sensitivity, achieving a low limit of detection (LOD) and limit of quantification (LOQ) of 0.4 µg/L and 1.2 µg/L, respectively, for both 3-MCPD and 1,3-DCP. [] This high sensitivity allows for quantification below the legal limits, making it suitable for quality control and regulatory compliance testing of food contact materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



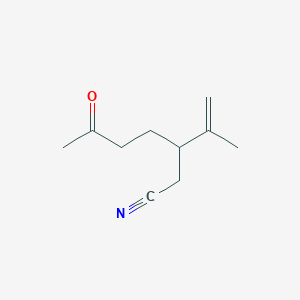

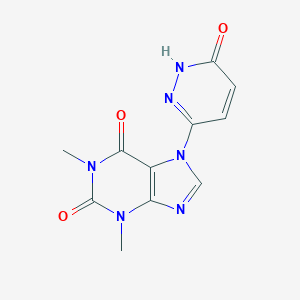
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)


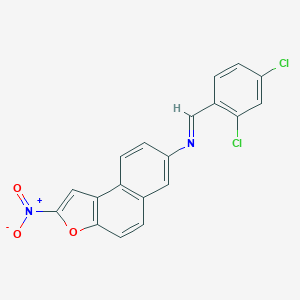

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
